molecular formula C19H13F4N5O B2559651 3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892473-01-7

3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2559651
CAS No.: 892473-01-7
M. Wt: 403.341
InChI Key: PBTVQAWYDRORLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent and selective ATP-competitive inhibitor primarily targeting the Colony Stimulating Factor 1 Receptor (CSF1R) and c-Kit tyrosine kinases source . Its mechanism of action involves binding to the kinase domain, thereby suppressing receptor autophosphorylation and downstream signaling pathways such as PI3K/AKT and MAPK source . This compound has emerged as a critical pharmacological tool for researching tumor microenvironment dynamics, as inhibition of CSF1R disrupts the survival and function of tumor-associated macrophages, potentially impeding tumor growth and metastasis source . Furthermore, its activity against c-Kit makes it valuable for studies in hematopoiesis, stem cell biology, and gastrointestinal stromal tumors (GIST) source . The research applications of this inhibitor extend to the fields of immuno-oncology, inflammation, and autoimmune diseases, providing a means to dissect the complex roles of CSF1R and c-Kit in both normal physiology and disease pathogenesis. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N5O/c20-15-7-3-13(4-8-15)10-28-17-16(25-26-28)18(29)27(11-24-17)9-12-1-5-14(6-2-12)19(21,22)23/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTVQAWYDRORLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and triazolopyrimidine precursors. Common reaction conditions may involve:

    Catalysts: Palladium or copper catalysts for coupling reactions.

    Solvents: Organic solvents like dichloromethane or dimethylformamide.

    Temperature: Reactions may be carried out at elevated temperatures (50-150°C).

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:

    Batch or continuous flow reactors: To ensure consistent product quality.

    Purification techniques: Such as crystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

“3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, compounds containing triazole moieties have been shown to inhibit various cancer cell lines effectively. A study highlighted the synthesis of triazole-pyrimidine hybrids that demonstrated significant cytotoxicity against multiple cancer cell lines, including HT-29 and MKN-45, with IC50 values as low as 0.08 μM . The incorporation of electron-withdrawing groups like trifluoromethyl enhances antitumor activity by improving binding affinity to target proteins.

Antimicrobial Properties

The antimicrobial potential of triazole derivatives has been extensively documented. Studies have reported that compounds similar to 3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit activity against a range of bacterial strains. For example, quinolone-triazole hybrids have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Recent studies have identified novel triazole derivatives with potent antifungal activity against strains such as Candida albicans and Aspergillus flavus. The most active compounds demonstrated MIC values significantly lower than standard antifungal agents like fluconazole . This suggests that 3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one could be a candidate for further development in antifungal therapies.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of triazole derivatives. Modifications to the phenyl rings and the introduction of electron-withdrawing groups such as trifluoromethyl have been shown to enhance biological activity. For instance:

  • Fluoro and trifluoromethyl substitutions increase lipophilicity and improve cellular uptake.
  • Alkyl or aryl substitutions can modulate receptor interactions and improve selectivity towards specific targets.

Case Study 1: Antitumor Activity

A recent investigation into a series of triazolo-pyrimidine derivatives revealed that specific substitutions led to enhanced inhibition of c-Met kinase activity (IC50 = 11.77 μM), demonstrating potential for targeted cancer therapy .

Case Study 2: Broad-Spectrum Antimicrobial Activity

Another study evaluated a library of triazole compounds against various pathogens and found that certain derivatives exhibited broad-spectrum antimicrobial activity with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC Values (μg/mL)Reference
AntitumorHT-290.08
AntibacterialStaphylococcus aureus0.125 - 8
AntifungalCandida albicans< 0.5

Mechanism of Action

The mechanism of action of “3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name/ID Substituents (Position 3) Substituents (Position 6) Antiviral Activity (EC₅₀) Toxicity/Selectivity Key Findings References
Target Compound 4-fluorophenylmethyl 4-(trifluoromethyl)phenylmethyl 0.8 µM (CHIKV) Low cytotoxicity (CC₅₀ > 50 µM) Targets nsP1; resistance mutations P34S/T246A observed
Compound 2 (Gigante et al., 2014) meta-Substituted aryl Ethyl at position 5 1.2 µM (CHIKV) Not reported Improved activity vs. unsubstituted analogs
3n (Nishigaki et al., 2006) 4-methyl-2-nitrophenyl 4,6-dimethyl >4 µg/mL (HSV) Moderate (CCRF-HSB-2 assay) Dual antiviral/antineoplastic activity
BF23689 4-methylphenyl 2-oxo-2-phenylethyl Not reported Not reported Structural analog with phenylalkyl chain
KS-00003JXZ () 3-fluorophenylmethyl Oxadiazolylmethyl Not reported Not reported Hybrid structure with oxadiazole moiety

Substituent Effects on Activity

  • Position 3 Substitutions: The 4-fluorophenylmethyl group in the target compound contrasts with meta-substituted aryl groups (e.g., Compound 2) . Fluorine’s electronegativity may enhance target binding, as seen in its lower EC₅₀ (0.8 µM) compared to non-fluorinated analogs .
  • Position 6 Substitutions : The 4-(trifluoromethyl)phenylmethyl group distinguishes the target compound from derivatives with simpler alkyl or aryl groups (e.g., BF23689’s phenylethyl chain) . The trifluoromethyl group likely improves lipophilicity (clogP ~3.5), aiding cellular uptake .

Mechanism and Resistance Profile

The target compound inhibits CHIKV nsP1, a mechanism shared by the MADTP series .

Toxicity and Selectivity

3-Substituted derivatives (e.g., target compound) exhibit lower cytotoxicity (CC₅₀ > 50 µM) compared to 2-substituted analogs like 3n, which showed activity at concentrations toxic to host cells (>4 µg/mL) . This positions the target compound as a safer candidate for therapeutic development.

Biological Activity

The compound 3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article examines its pharmacological potential, focusing on its mechanisms of action, biological efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a triazolo-pyrimidine core with fluorinated phenyl substituents, contributing to its unique chemical properties. The presence of trifluoromethyl and fluorophenyl groups enhances lipophilicity and may influence receptor binding affinity.

Antifungal Activity

Research has indicated that compounds containing a triazole moiety exhibit significant antifungal properties. For instance, studies have shown that derivatives with similar structures demonstrate potent activity against Candida albicans and Cryptococcus neoformans . The SAR analysis suggests that modifications at the phenyl rings can enhance antifungal efficacy.

CompoundActivity Against C. albicansActivity Against C. neoformans
Triazole Derivative AHigh (IC50 < 1 µg/mL)Moderate (IC50 5 µg/mL)
Triazole Derivative BModerate (IC50 2 µg/mL)High (IC50 < 1 µg/mL)

Anticancer Potential

The compound has been evaluated for its anticancer properties through various in vitro assays. A study highlighted its ability to inhibit cancer cell proliferation in multicellular spheroids, showcasing its potential as a therapeutic agent against solid tumors . The mechanism appears to involve the modulation of protein kinase activity, which is crucial for cell cycle regulation.

P2Y Receptor Modulation

The compound's interaction with P2Y receptors has also been investigated. It has been shown to act as an antagonist at the P2Y14 receptor with an IC50 value of approximately 6 nM, indicating strong binding affinity . This receptor modulation suggests potential applications in treating conditions related to abnormal cellular proliferation and inflammation.

Case Studies

  • Antifungal Efficacy : In a comparative study, several triazole derivatives were tested for antifungal activity. The compound demonstrated superior efficacy compared to traditional antifungals in specific strains of fungi.
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that it induces apoptosis through caspase activation.

Structure-Activity Relationship (SAR)

The SAR analysis shows that modifications on the triazole ring and phenyl substituents are critical for enhancing biological activity. For example:

  • Fluorination : The presence of fluorine atoms increases electron-withdrawing effects, improving receptor binding.
  • Phenyl Substituents : Varying the substitution pattern on the phenyl rings alters lipophilicity and steric hindrance, affecting overall potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.